(1Z,4Z)-6,6,6-trifluoro-1-(4-methoxyphenyl)-5-phenylhexa-1,4-dien-3-one
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Overview
Description
(1Z,4Z)-6,6,6-trifluoro-1-(4-methoxyphenyl)-5-phenylhexa-1,4-dien-3-one is an organic compound that belongs to the class of hexa-1,4-dien-3-ones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,4Z)-6,6,6-trifluoro-1-(4-methoxyphenyl)-5-phenylhexa-1,4-dien-3-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the mixed aldol condensation reaction between benzalacetone and substituted benzaldehydes in the presence of a strong base . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(1Z,4Z)-6,6,6-trifluoro-1-(4-methoxyphenyl)-5-phenylhexa-1,4-dien-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl and methoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(1Z,4Z)-6,6,6-trifluoro-1-(4-methoxyphenyl)-5-phenylhexa-1,4-dien-3-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (1Z,4Z)-6,6,6-trifluoro-1-(4-methoxyphenyl)-5-phenylhexa-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biochemical processes, such as enzyme inhibition or activation, receptor binding, and signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1Z,4Z)-1,5-Bis(4-methoxyphenyl)-1,4-pentadien-3-one: Similar structure but lacks the trifluoromethyl group.
1,5-Diphenylpenta-1,4-dien-3-one: Another related compound with different substituents.
Uniqueness
The presence of the trifluoromethyl group in (1Z,4Z)-6,6,6-trifluoro-1-(4-methoxyphenyl)-5-phenylhexa-1,4-dien-3-one imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s biological activity and make it a valuable candidate for various applications.
Properties
IUPAC Name |
(1Z,4Z)-6,6,6-trifluoro-1-(4-methoxyphenyl)-5-phenylhexa-1,4-dien-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3O2/c1-24-17-11-8-14(9-12-17)7-10-16(23)13-18(19(20,21)22)15-5-3-2-4-6-15/h2-13H,1H3/b10-7-,18-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFLTHZMFKDRPZ-MRJMLVAMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C=C(C2=CC=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\C(=O)/C=C(/C2=CC=CC=C2)\C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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